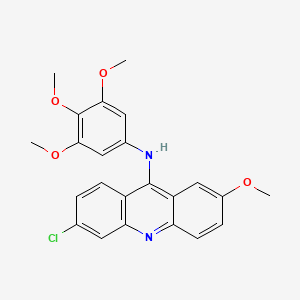
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine is a synthetic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-viral properties. This particular compound features a trimethoxyphenyl group, which is a versatile pharmacophore known for its significant bioactivity .
Métodos De Preparación
The synthesis of 6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine involves its interaction with various molecular targets. It can inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase, leading to disruption of cellular processes and induction of apoptosis in cancer cells . The trimethoxyphenyl group plays a crucial role in binding to these targets and enhancing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar compounds include other acridine derivatives and trimethoxyphenyl-containing molecules. Some examples are:
9-amino-6-chloro-2-methoxyacridine: Another acridine derivative with nucleic acid staining properties.
3,4,5-trimethoxyamphetamine: A compound with a similar trimethoxyphenyl group but different biological activity.
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine is unique due to its specific combination of the acridine core and the trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H21ClN2O4 |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C23H21ClN2O4/c1-27-15-6-8-18-17(12-15)22(16-7-5-13(24)9-19(16)26-18)25-14-10-20(28-2)23(30-4)21(11-14)29-3/h5-12H,1-4H3,(H,25,26) |
Clave InChI |
RLPJYBJZWYUCTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


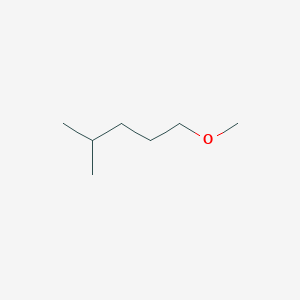
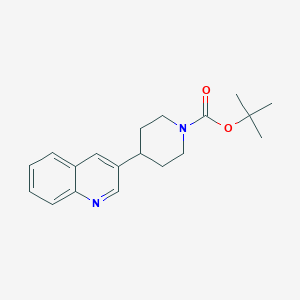
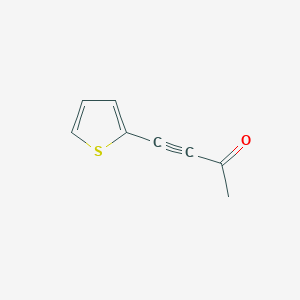
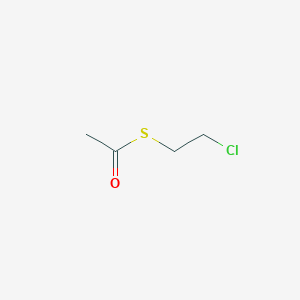
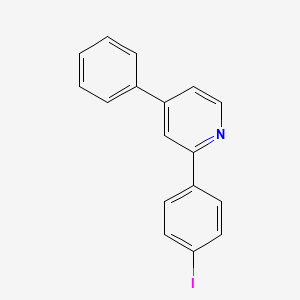
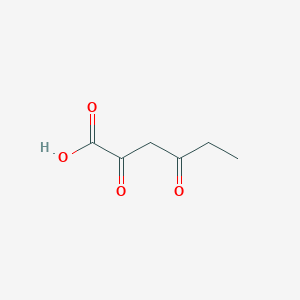
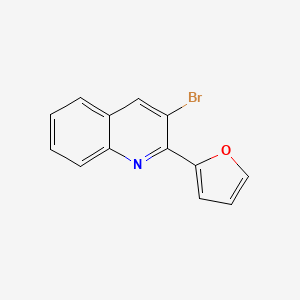

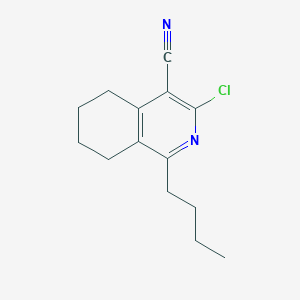
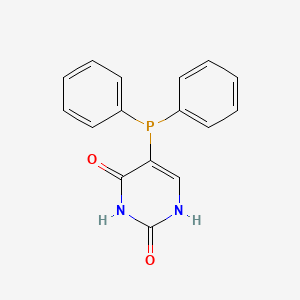
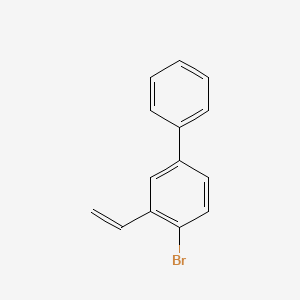
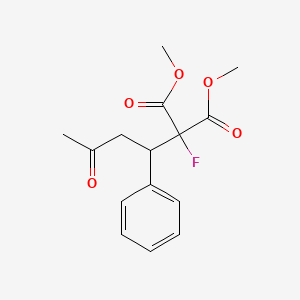
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
